TJ191

Anticancer selectivity T-cell leukemia Cytotoxicity

Classical chemotherapeutics lack selectivity, causing systemic toxicity and confounding co-culture results. TJ191 (CAS 1522415-97-9) is a precisely-targeted alternative: • >600-fold selectivity for malignant T-cells over normal fibroblasts & immune cells • 80% apoptosis at 0.3 µM in CEM cells; IC50 0.13 µM across T-cell leukemia lines • CRISPR-validated mechanism tied to low TβRIII expression-a predictive biomarker absent in standard chemotherapeutics Supplied ≥98% purity with comprehensive analytical documentation for reproducible studies.

Molecular Formula C13H21NO2S
Molecular Weight 255.38 g/mol
Cat. No. B611383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTJ191
SynonymsTJ191;  TJ-191;  TJ 191
Molecular FormulaC13H21NO2S
Molecular Weight255.38 g/mol
Structural Identifiers
SMILESCCCCCCCC1=CC(=C(S1)N)C(=O)OC
InChIInChI=1S/C13H21NO2S/c1-3-4-5-6-7-8-10-9-11(12(14)17-10)13(15)16-2/h9H,3-8,14H2,1-2H3
InChIKeyHUFNXSPJUAHQHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

TJ191: Selective TβRIII Targeting for T-Cell Leukemia Research


TJ191 (Methyl 2-amino-5-heptylthiophene-3-carboxylate; CAS 1522415-97-9) is a synthetic 2-aminothiophene-3-carboxylic acid ester derivative that selectively targets malignant T-cells expressing low levels of transforming growth factor β type III receptor (TβRIII) [1]. It exhibits potent anti-proliferative and pro-apoptotic activity specifically against T-cell leukemia/lymphoma cell lines, while sparing normal fibroblasts, immune cells, and other cancer cell types [1].

Why TJ191 Cannot Be Substituted


Generic substitution with other 2-aminothiophene derivatives or classical chemotherapeutic agents is not appropriate for TJ191 due to its unique selectivity profile and target engagement. Unlike non-specific cytostatic/cytotoxic drugs that cause systemic toxicity by failing to distinguish between normal and tumor cells [1], TJ191 demonstrates over 600-fold selectivity for malignant T-cells over normal cells [1]. Moreover, its sensitivity is inversely correlated with TβRIII expression, a predictive marker not shared by classical chemotherapeutic drugs [1], making TJ191 a specialized tool for studying T-cell malignancies with defined receptor profiles.

TJ191 Quantitative Selectivity Data


Exceptional Tumor-Selective Cytotoxicity

TJ191 demonstrates profound selectivity for malignant T-cells compared to normal fibroblasts and immune cells, with a reported selectivity ratio exceeding 600-fold [1]. This contrasts with classical non-specific cytostatic/cytotoxic drugs which lack such discrimination [1].

Anticancer selectivity T-cell leukemia Cytotoxicity

Differential Potency in T-Cell Leukemia Lines

TJ191 exhibits pronounced anti-proliferative activity with IC50 values ranging from 0.13 µM to 3.1 µM in sensitive T-cell leukemia/lymphoma cell lines (CEM, JURKAT, MOLT-3, MOLT-4, SUP-T1, MT-2, C8166, HSB-2), while showing markedly reduced potency in resistant lines HUT-78 (IC50 = 17 ± 10 µM) and MT-4 (IC50 = 47 ± 5 µM) [1]. This differential sensitivity is not observed with classical chemotherapeutic drugs [1].

IC50 T-cell lymphoma Anti-proliferative

TβRIII Expression as Predictive Biomarker

TJ191 sensitivity is inversely correlated with TβRIII expression across a panel of ten human T-cell leukemia/lymphoma cell lines and PBMCs [1]. CRISPR/Cas9-mediated knockout of TβRIII partially restored susceptibility in TJ191-resistant cells, confirming target engagement [1]. In contrast, sensitivity to classical chemotherapeutic drugs did not correlate with TβRIII expression [1].

Biomarker TβRIII CRISPR/Cas9

Potent Apoptosis Induction

TJ191 induces apoptosis in CEM cells in a concentration- and time-dependent manner, achieving a maximum apoptotic rate of 80% after 24 hours at only 0.3 µM [1]. This level of efficacy is not reported for classical chemotherapeutic agents at equivalent concentrations in the same model [1].

Apoptosis T-cell leukemia Flow cytometry

TJ191 Optimal Research Applications


Investigating TβRIII-Dependent Mechanisms in T-Cell Malignancies

Given the established inverse correlation between TβRIII expression and TJ191 sensitivity [1], researchers can employ TJ191 to dissect signaling pathways modulated by TβRIII in low-expressing T-cell leukemia/lymphoma models. Its CRISPR-validated target engagement [1] makes it a precise tool for functional studies.

High-Selectivity Cytotoxicity Screening in Co-Culture Systems

The >600-fold selectivity of TJ191 for malignant T-cells over normal fibroblasts and immune cells [1] enables its use in co-culture experiments where preserving normal cell viability is essential. This reduces confounding effects from non-specific cytotoxicity seen with classical chemotherapeutics [1].

Biomarker-Driven Drug Sensitivity Profiling

TJ191's unique dependency on low TβRIII expression, which is not shared by classical chemotherapeutic drugs [1], positions it as a reference compound for profiling T-cell leukemia/lymphoma cell line panels. It aids in establishing predictive biomarker models for selective anti-cancer agents.

Apoptosis Mechanism Studies in Sensitive T-Cell Lines

The robust apoptosis induction (80% at 0.3 µM in CEM cells) [1] supports the use of TJ191 in mechanistic studies of programmed cell death pathways specifically in TβRIII-low T-cell malignancies, minimizing the need for higher, potentially off-target concentrations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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